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Cat. No.: B044452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-4-
nitropyridine, a halogenated and nitrated pyridine derivative of interest in synthetic and

medicinal chemistry. Due to the limited availability of direct experimental data for this specific

molecule, this document leverages a comparative analysis with structurally related compounds,

including 3,5-Dibromo-4-nitropyridine N-oxide and 3,5-Dibromo-4-methylpyridine. This guide

covers theoretical structural parameters, predicted spectroscopic characteristics, and detailed

experimental protocols relevant to its synthesis and characterization. The information is

intended to serve as a foundational resource for researchers working with this and similar

chemical entities.

Introduction
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and

functional materials. The introduction of bromine atoms and a nitro group onto the pyridine ring,

as in 3,5-Dibromo-4-nitropyridine, significantly modulates its electronic properties and

reactivity, making it a potentially valuable intermediate for further chemical transformations. The

electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for

nucleophilic aromatic substitution, providing a versatile platform for the synthesis of more

complex molecules. This guide synthesizes available data to present a detailed structural and

analytical profile of 3,5-Dibromo-4-nitropyridine.
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Molecular Structure and Crystallography
Direct crystallographic data for 3,5-Dibromo-4-nitropyridine is not extensively reported in

publicly accessible databases. However, the crystal structure of the closely related compound,

3,5-Dibromo-4-methylpyridine, has been determined and provides valuable insights into the

expected molecular geometry and intermolecular interactions.

Predicted Molecular Geometry
The geometry of 3,5-Dibromo-4-nitropyridine is predicted to be planar, with the pyridine ring

forming the core. The C2-N1-C6 angle will be influenced by the nitrogen heteroatom. The nitro

group at the C4 position is expected to be coplanar with the pyridine ring to maximize

resonance stabilization. The bromine atoms at the C3 and C5 positions will induce significant

steric and electronic effects.

Comparative Crystallographic Data of 3,5-Dibromo-4-
methylpyridine
The crystal structure of 3,5-Dibromo-4-methylpyridine reveals key intermolecular interactions

that are likely to be present in the crystal lattice of 3,5-Dibromo-4-nitropyridine. In the crystal

of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br⋯N and Br⋯Br interactions,

forming zigzag chains.[1] These chains are further linked by offset π–π stacking interactions.[1]

It is plausible that 3,5-Dibromo-4-nitropyridine would exhibit similar halogen bonding and π–

π stacking, with the potential for additional interactions involving the nitro group.

Table 1: Comparative Crystallographic Data

Parameter
3,5-Dibromo-4-
methylpyridine

3,5-Dibromo-4-
nitropyridine (Predicted)

Crystal System Orthorhombic Not Determined

Space Group Pnma Not Determined

Intermolecular Interactions
Br⋯N, Br⋯Br, offset π–π

stacking[1]

Halogen bonding (Br⋯N, Br⋯

O), π–π stacking
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Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of

3,5-Dibromo-4-nitropyridine. While experimental spectra for this specific compound are not

readily available, predictions can be made based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the symmetrical substitution pattern, the ¹H NMR spectrum of 3,5-Dibromo-4-
nitropyridine is expected to show a single sharp singlet for the chemically equivalent protons

at the C2 and C6 positions.[2] The strong electron-withdrawing effects of the two bromine

atoms and the nitro group would cause these protons to be significantly deshielded, resulting in

a downfield chemical shift.[2]

¹³C NMR: The ¹³C NMR spectrum is predicted to display three distinct signals corresponding to

the C2/C6, C3/C5, and C4 carbons. The C4 carbon, being attached to the nitro group, would be

the most deshielded. The C3/C5 carbons bonded to bromine would exhibit a chemical shift

influenced by the heavy atom effect. The C2/C6 carbons would also appear at a downfield

position due to the adjacent electron-withdrawing groups.[2]

Table 2: Predicted NMR Data for 3,5-Dibromo-4-nitropyridine

Nucleus Position
Predicted Chemical
Shift (ppm)

Multiplicity

¹H H-2, H-6 Downfield Singlet

¹³C C-2, C-6 Downfield -

¹³C C-3, C-5 Specific shift due to Br -

¹³C C-4 Significantly downfield -

Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Dibromo-4-nitropyridine would be characterized by several key

absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-

3100 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in
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the 1400-1600 cm⁻¹ range. The most prominent bands would be the asymmetric and

symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1560

cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower

frequencies, generally below 700 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for 3,5-Dibromo-4-nitropyridine

Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Aromatic C-H Stretching 3000 - 3100

Pyridine Ring C=C, C=N Stretching 1400 - 1600

Nitro (NO₂) Asymmetric Stretching 1500 - 1560

Nitro (NO₂) Symmetric Stretching 1335 - 1370

C-Br Stretching < 700

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 3,5-Dibromo-4-nitropyridine. The

molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of

two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in a triplet of peaks for the molecular ion

([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols
Synthesis of 3,5-Dibromo-4-nitropyridine
A plausible synthetic route to 3,5-Dibromo-4-nitropyridine involves the direct nitration of 3,5-

dibromopyridine. A related protocol is the nitration of 3,5-dibromopyridine-N-oxide to yield 3,5-
dibromo-4-nitropyridine-N-oxide.[2]

Workflow for the Synthesis of 3,5-Dibromo-4-nitropyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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